

Application Notes: Crebtide in a TR-FRET Kinase Assay

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Compound of Interest

Compound Name: *Crebtide*

Cat. No.: *B550015*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive immunoassay technology widely used in drug discovery for high-throughput screening (HTS) and kinase profiling.[1][2] This method combines the low background benefits of Time-Resolved Fluorescence (TRF) with the homogeneous format of Förster Resonance Energy Transfer (FRET).[3] The result is a highly specific and reproducible assay with an excellent signal-to-noise ratio.

Crebtide is a synthetic peptide derived from the human cAMP Response Element Binding (CREB) protein, encompassing the critical phosphorylation site at Serine 133.[3] This site is a known substrate for a variety of important kinases, including Protein Kinase A (PKA), Mitogen- and stress-activated protein kinase 1 (MSK1), and Calmodulin-dependent protein kinases (CaMK).[3] This makes **Crebtide** an ideal substrate for use in TR-FRET assays designed to measure the activity of these kinases or to screen for their inhibitors.

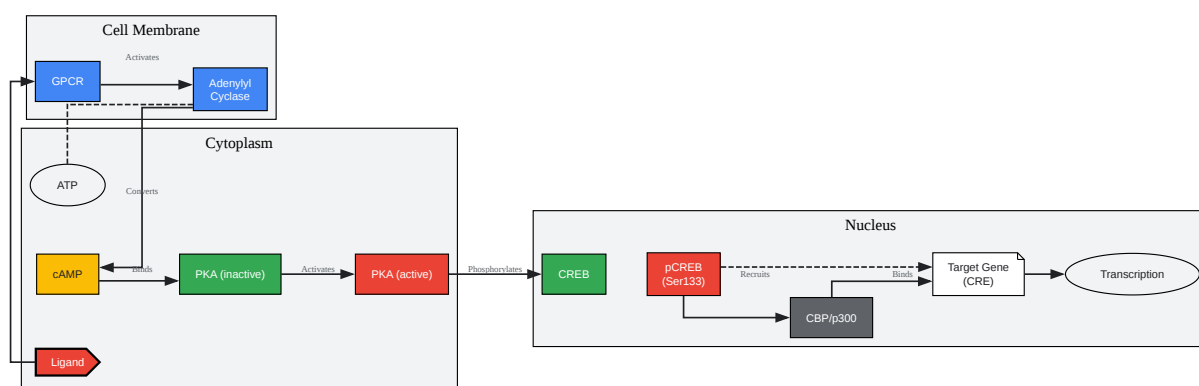
Principle of the Assay

The TR-FRET kinase assay using **Crebtide** is a two-step process involving an enzymatic reaction followed by detection.

- **Kinase Reaction:** A kinase of interest (e.g., PKA) phosphorylates an acceptor-labeled **Crebtide** substrate (e.g., ULight™-**Crebtide**) in the presence of ATP.
- **Detection:** A specific antibody that recognizes the phosphorylated Ser133 on **Crebtide** is added. This antibody is labeled with a long-lifetime lanthanide donor fluorophore, typically Europium (Eu). When the antibody binds to the phosphorylated ULight-**Crebtide**, the Europium donor and the ULight acceptor are brought into close proximity.^[3]
- **Signal Generation:** Upon excitation of the Europium donor at 320-340 nm, energy is transferred to the ULight acceptor, which in turn emits a specific, long-lived signal at 665 nm. ^[3] The intensity of this signal is directly proportional to the amount of phosphorylated **Crebtide**, thus quantifying the kinase's activity.

Signaling Pathway: PKA-Mediated CREB Phosphorylation

The diagram below illustrates a common signaling cascade where Protein Kinase A (PKA) is activated and subsequently phosphorylates CREB, a key transcription factor for genes involved in metabolism, memory, and cell survival. **Crebtide** mimics the phosphorylation site on CREB, making it a relevant substrate for studying this pathway.^{[4][5][6][7][8]}



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Caption: PKA-CREB signaling pathway leading to gene transcription.

Experimental Protocols

This protocol is adapted for a PKA kinase assay in a 384-well plate format.^[9] Optimization may be required for other kinases or assay formats.

1. Reagent Preparation

- 1X Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
- ULight-**Crebtide** (Substrate): Prepare a 4X working solution (e.g., 200 nM) in 1X Kinase Assay Buffer.

- PKA (Enzyme): Prepare a 2X working solution (e.g., 20 pM) in 1X Kinase Assay Buffer. Keep on ice.
- ATP: Prepare a 4X working solution at the desired concentration (e.g., at the K_m value) in 1X Kinase Assay Buffer. For ATP titrations, prepare a serial dilution.
- 1X Detection Buffer: Dilute a 10X stock buffer (e.g., LANCE Detection Buffer) with deionized water.
- Stop Solution: Prepare a 4X working solution of 40 mM EDTA in 1X Detection Buffer.
- Detection Mix: Prepare a 4X working solution of Eu-anti-phospho-CREB (Ser133) antibody (e.g., 8 nM) in 1X Detection Buffer.

2. Assay Procedure

The following procedure is for a final assay volume of 20 μ L.

Step	Action	Volume per Well	Notes
1	Add 2X PKA solution to wells of a white, low-volume 384-well plate.	10 μ L	Add buffer to control wells lacking enzyme.
2	Add 4X ULight-Crebtide solution.	5 μ L	
3	Initiate Kinase Reaction: Add 4X ATP solution.	5 μ L	For inhibitor screening, pre-incubate enzyme and inhibitor before adding ATP.
4	Incubate: Seal the plate and incubate at room temperature.	-	Incubation time is typically 60 minutes but should be optimized. [9] [10]
5	Stop Reaction: Add 4X Stop Solution.	5 μ L	Mix gently. Incubate for 5-10 minutes at room temperature. [9]
6	Add Detection Mix: Add 4X Eu-antibody Detection Mix.	5 μ L	The final volume is now 25 μ L.
7	Incubate: Seal the plate, protect from light, and incubate at room temperature.	-	60 minutes is a typical incubation time for antibody binding. [9]
8	Read Plate: Measure the TR-FRET signal on a compatible plate reader.	-	Excite at ~320-340 nm; read emissions at 615 nm (donor) and 665 nm (acceptor).

Data Presentation

Assay Parameters & Quantitative Data

The following tables summarize typical concentrations and performance metrics for a **Crebtide**-based TR-FRET kinase assay.

Table 1: Typical Reagent Final Concentrations

Reagent	Final Concentration	Reference
ULight-Crebtide	50 nM	[9]
PKA Kinase	10 pM	[9]
Eu-anti-pCREB Ab	2 nM	[9]
ATP	K _m or desired conc.	[11]

| EDTA (in stop solution) | 10 mM |[\[10\]](#) |

Table 2: Example Assay Performance & Results

Parameter	Typical Value	Description
ATP EC ₅₀	1.3 μM	The concentration of ATP required to achieve 50% of the maximal kinase activity under the specified assay conditions. [9]
Z'-factor	> 0.7	A statistical measure of assay quality. A value > 0.5 is considered excellent for HTS.
Signal/Background	> 10	Ratio of the signal from a fully phosphorylated reaction vs. a no-kinase control.

| Incubation Time| 60 min (Kinase) + 60 min (Detection) | Standard incubation periods that may require optimization.[\[9\]](#) |

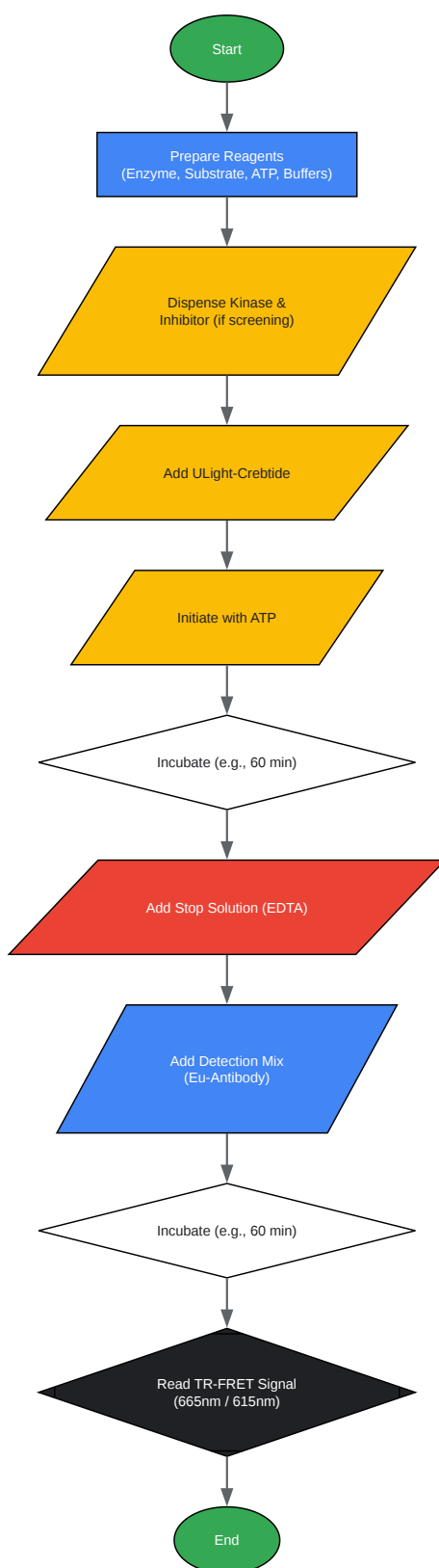
Data Analysis

The TR-FRET signal is typically expressed as a ratio of the acceptor emission (665 nm) to the donor emission (615 nm). This ratiometric calculation corrects for well-to-well variations and reduces data variability.[\[12\]](#)

- Formula: TR-FRET Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000
- Inhibitor Analysis: For inhibitor screening, plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[\[12\]](#)

Experimental Workflow Visualization

The diagram below outlines the major steps of the **Crebtide** TR-FRET kinase assay in a high-throughput screening context.



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Caption: Homogeneous TR-FRET kinase assay workflow.

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